molecular formula C11H9N7O3 B11056408 1-(4-methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole

1-(4-methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole

Cat. No.: B11056408
M. Wt: 287.23 g/mol
InChI Key: ZZQUBLXPFCIXAO-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole is a complex organic compound that features a combination of aromatic, nitro, methoxy, pyrazole, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration: Starting with 4-methoxyphenyl, a nitration reaction introduces the nitro group at the meta position.

    Formation of Pyrazole: The nitro compound undergoes a cyclization reaction with hydrazine to form the pyrazole ring.

    Tetrazole Formation: The final step involves the formation of the tetrazole ring, which can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition: Azides, nitriles, and other dipolarophiles.

Major Products:

    Reduction: 1-(4-methoxy-3-aminophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying the reactivity of nitro, methoxy, pyrazole, and tetrazole groups in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactions: The compound’s functional groups can participate in various organic reactions, forming new bonds and structures through well-known mechanisms such as nucleophilic substitution, reduction, and cycloaddition.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole:

    1-(4-Nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole: Lacks the methoxy group, which influences its electronic properties and reactivity.

    1-(4-Methoxy-3-nitrophenyl)-1H-pyrazole:

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-5-(1H-pyrazol-1-yl)-1H-tetrazole is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both nitro and methoxy groups on the aromatic ring, along with the pyrazole and tetrazole rings, makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H9N7O3

Molecular Weight

287.23 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-5-pyrazol-1-yltetrazole

InChI

InChI=1S/C11H9N7O3/c1-21-10-4-3-8(7-9(10)18(19)20)17-11(13-14-15-17)16-6-2-5-12-16/h2-7H,1H3

InChI Key

ZZQUBLXPFCIXAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)N3C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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